2-Pentylidenecyclopentanone, (2E)-
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Pentylidenecyclopentanone can be synthesized through the aldol condensation of cyclopentanone with valeraldehyde. This reaction is typically carried out in the presence of a base catalyst. For instance, the reaction can be catalyzed by metal oxides such as FeO-MgO, CeO2-MgO, or FeO-CaO. The reaction conditions often involve a temperature of around 130°C and atmospheric pressure .
Industrial Production Methods
In an industrial setting, the synthesis of 2-Pentylidenecyclopentanone may involve continuous-flow systems. For example, the condensation of cyclopentanone and n-valeric aldehyde can be performed in the presence of an alcoholic solution of piperidine. The isomerization of the resulting product over γ-Al2O3 yields 2-pentylcyclopent-2-en-1-one .
Chemical Reactions Analysis
Types of Reactions
2-Pentylidenecyclopentanone undergoes various chemical reactions, including:
Condensation Reactions: It can participate in further condensation reactions to form spiroacetals when reacted with ethylene glycol in the presence of a heterogeneous catalyst.
Isomerization: The compound can be isomerized to 2-pentylcyclopent-2-en-1-one under specific conditions.
Common Reagents and Conditions
Alcoholic Solutions: Piperidine in an alcoholic solution is used for the condensation reaction.
Heterogeneous Catalysts: Natural aluminosilicate modified with zirconyl sulfate is used for the preparation of spiroacetals.
Major Products
2-Pentylcyclopent-2-en-1-one: Formed through isomerization of 2-Pentylidenecyclopentanone.
Spiroacetals: Formed through condensation with ethylene glycol.
Scientific Research Applications
2-Pentylidenecyclopentanone has several scientific research applications:
Synthetic Fragrances: It is used in the synthesis of synthetic fragrances due to its unique odor properties.
Pharmaceuticals: It finds applications in the synthesis of pharmaceutical intermediates.
Mechanism of Action
The mechanism of action of 2-Pentylidenecyclopentanone involves its participation in condensation and isomerization reactions. The molecular targets and pathways involved include:
Condensation Pathway: The compound undergoes aldol condensation with aldehydes in the presence of base catalysts, leading to the formation of β-hydroxy ketones, which can further dehydrate to form α,β-unsaturated ketones.
Isomerization Pathway: The isomerization to 2-pentylcyclopent-2-en-1-one involves the rearrangement of the double bond in the presence of γ-Al2O3.
Comparison with Similar Compounds
Similar Compounds
2-Pentylcyclopent-2-en-1-one: An isomer of 2-Pentylidenecyclopentanone formed through isomerization.
Cyclopentanone Derivatives: Other derivatives of cyclopentanone that undergo similar condensation reactions.
Uniqueness
2-Pentylidenecyclopentanone is unique due to its specific structural configuration and the presence of the pentylidene group, which imparts distinct chemical properties and reactivity compared to other cyclopentanone derivatives .
Properties
CAS No. |
67382-39-2 |
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Molecular Formula |
C10H16O |
Molecular Weight |
152.23 g/mol |
IUPAC Name |
(2E)-2-pentylidenecyclopentan-1-one |
InChI |
InChI=1S/C10H16O/c1-2-3-4-6-9-7-5-8-10(9)11/h6H,2-5,7-8H2,1H3/b9-6+ |
InChI Key |
YZKUNNFZLUCEET-RMKNXTFCSA-N |
Isomeric SMILES |
CCCC/C=C/1\CCCC1=O |
Canonical SMILES |
CCCCC=C1CCCC1=O |
Origin of Product |
United States |
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